molecular formula C₈H₇N₅O B126049 Adenine propenal CAS No. 90029-73-5

Adenine propenal

Cat. No.: B126049
CAS No.: 90029-73-5
M. Wt: 189.17 g/mol
InChI Key: LYXOMQKQLZJTQN-OWOJBTEDSA-N
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Description

Adenine propenal is a reactive aldehyde derived from the oxidation of adenine, one of the four nucleobases in DNA and RNA. It is a product of oxidative stress and lipid peroxidation, and it plays a significant role in DNA damage and mutagenesis. This compound is known for its high reactivity with nucleophiles, making it a critical compound in the study of oxidative DNA damage and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine propenal can be synthesized through the oxidation of adenine using various oxidizing agents. One common method involves the use of peroxynitrite or bleomycin, which oxidize adenine to form this compound . The reaction typically occurs under controlled conditions to ensure the selective formation of this compound without over-oxidation.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its high reactivity and instability. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The production process requires careful handling and storage to prevent degradation and ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Adenine propenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-(6-aminopurin-9-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXOMQKQLZJTQN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90029-73-5
Record name 9-(3-Oxoprop-1-enyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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